molecular formula C11H19NO5 B075644 (S)-Diethyl 2-acetamidopentanedioate CAS No. 1446-19-1

(S)-Diethyl 2-acetamidopentanedioate

Cat. No.: B075644
CAS No.: 1446-19-1
M. Wt: 245.27 g/mol
InChI Key: FBAOQDIATMHNAD-VIFPVBQESA-N
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Description

(S)-Diethyl 2-acetamidopentanedioate (CAS No. 1446-19-1), also known as N-Acetyl-L-glutamic acid diethyl ester, is a chiral organic compound with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . Its structure consists of a pentanedioic acid backbone, where the second carbon is substituted with an acetamido group (-NHCOCH₃), and both carboxylic acid termini are esterified as ethyl groups. Key physicochemical properties include a boiling point of ~385.5°C (estimated) and a solubility profile influenced by its ester and amide functionalities, making it moderately polar .

Properties

CAS No.

1446-19-1

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

diethyl (2S)-2-acetamidopentanedioate

InChI

InChI=1S/C11H19NO5/c1-4-16-10(14)7-6-9(12-8(3)13)11(15)17-5-2/h9H,4-7H2,1-3H3,(H,12,13)/t9-/m0/s1

InChI Key

FBAOQDIATMHNAD-VIFPVBQESA-N

SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Applications Biological Activity
(S)-Diethyl 2-acetamidopentanedioate C₁₁H₁₉NO₅ Ethyl esters, acetamido Organic synthesis, chiral intermediates Not reported in provided evidence
DA-6 C₁₀H₂₁NO₂ Diethylaminoethyl, hexanoate Agriculture (stress resilience, yield) Increases hormones, osmotic regulation
(S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid C₁₀H₁₈N₂O₅ Amide, carboxylic acids Peptide synthesis Pharmaceutical intermediates
Table 2. Efficacy of DA-6 in Soybean Cultivation
Parameter DA-6 Treatment (D60) Control (CK) Increase (%)
Pod count (IS*) 36.8% Baseline 30.1–36.8
100-grain weight (IS) 6.7% Baseline 4.5–6.7
Drought survival Enhanced Reduced
Antioxidant enzymes (SOD, CAT) ↑ 2–3 fold Baseline

*IS = Intercropping system; SS = Sole cropping system.

Key Research Findings

DA-6 outperforms similar growth regulators in enhancing drought tolerance via hormonal regulation (e.g., IAA , GA₃ ) and dehydrin accumulation .

Structural analogs like (S)-Diethyl 2-acetamidopentanedioate may lack DA-6’s agricultural efficacy due to differences in solubility and functional group interactions.

The acetylated glutamic acid derivative’s chiral structure positions it as a candidate for enantioselective synthesis, though applications remain underexplored in the provided evidence.

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